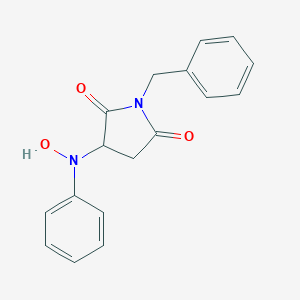

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-16-11-15(19(22)14-9-5-2-6-10-14)17(21)18(16)12-13-7-3-1-4-8-13/h1-10,15,22H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZRDVZHJUQWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308101-38-4 | |

| Record name | 1-BENZYL-3-(HYDROXYANILINO)-2,5-PYRROLIDINEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of L-Malic Acid and Benzylamine

The synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione (CAS 78027-57-3) via L-malic acid and benzylamine provides a foundational pathway. This method involves refluxing equimolar quantities of L-malic acid and benzylamine in para-xylene, achieving an 87% yield. The reaction proceeds through a dual esterification-cyclization mechanism:

-

Esterification : Carboxylic acid groups of L-malic acid react with benzylamine to form intermediate amides.

-

Cyclization : Intramolecular nucleophilic attack by the amine nitrogen on the adjacent carbonyl carbon generates the pyrrolidine-2,5-dione ring.

Critical Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Para-xylene | Optimal polarity for cyclization |

| Temperature | Reflux (~138°C) | Accelerates ring closure |

| Stoichiometry | 1:1 (acid:amine) | Minimizes side products |

This route’s success suggests that substituting the hydroxyl group at C3 with N-hydroxyaniline could be achieved via post-cyclization functionalization.

Multi-Step Synthesis from Ethyl Acrylate

Chinese Patent CN102060743A Methodology

A four-step synthesis of N-benzyl-3-pyrrolidone (a structurally related compound) involves:

-

Michael Addition : Benzylamine reacts with ethyl acrylate to form ethyl 3-benzylaminopropionate (96.4% yield).

-

Esterification : Intermediate treatment with ethyl chloroacetate yields 3-(N-ethoxycarbonylmethylene)benzylaminopropionate.

-

Cyclization : Acid-catalyzed intramolecular cyclization forms N-benzyl-4-ethoxycarbonyl-3-pyrrolidone.

-

Hydrolysis/Decarboxylation : Hydrochloric acid-mediated hydrolysis removes the ethoxycarbonyl group, yielding N-benzyl-3-pyrrolidone (66–67% yield).

Adaptability Analysis

-

Step 1 : The Michael addition step is highly efficient and could accommodate modified amines.

-

Step 4 : Introducing N-hydroxyaniline at the hydrolysis stage (via nucleophilic substitution) might enable C3 functionalization.

Functional Group Interconversion Strategies

Hydroxyl to N-Hydroxyanilino Conversion

The hydroxyl group in 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione could undergo Mitsunobu-like reactions or SN2 displacements to introduce the N-hydroxyanilino moiety.

Proposed Pathway

-

Activation : Treat the hydroxyl group with mesyl chloride to form a mesylate.

-

Displacement : React with N-hydroxyaniline under basic conditions (e.g., K2CO3 in DMF).

Challenges

-

Steric hindrance from the benzyl group may reduce displacement efficiency.

-

N-hydroxyaniline’s nucleophilicity is moderate, requiring elevated temperatures.

Palladium-Catalyzed Cross-Coupling

Inspiration from WO2015173764A1

Patent WO2015173764A1 demonstrates palladium-mediated coupling of aryl halides with pyrrolidine-2,5-diones. For example, 3-(6-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione is synthesized via Suzuki coupling.

Adaptation for Target Compound

-

Intermediate Synthesis : Prepare 3-bromo-1-benzylpyrrolidine-2,5-dione.

-

Coupling : React with N-hydroxyaniline using Pd(PPh3)4 and K2CO3 in toluene/water.

Anticipated Issues

-

Stability of N-hydroxyaniline under coupling conditions.

-

Regioselectivity control at C3.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to various reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using common reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione serves as a versatile scaffold for synthesizing novel biologically active compounds. Its structural characteristics allow for modifications that can lead to new derivatives with enhanced properties.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor |

| 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione | Structure | Varies based on substituents |

| Thalidomide | Structure | Anti-inflammatory |

Biology

Research indicates that this compound may inhibit specific enzymes, contributing to a deeper understanding of enzyme-substrate interactions. Its potential as a therapeutic agent is being explored through various biochemical assays.

Medicine

Due to its derivation from thalidomide—known for its anti-inflammatory and anti-cancer properties—this compound is under investigation for its therapeutic effects in treating conditions like cancer and inflammatory diseases. Studies suggest that it may modulate immune responses and inhibit tumor growth.

Case Study: Anti-Cancer Properties

A recent study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential use as a chemotherapeutic agent .

Industry

The unique chemical properties of this compound make it valuable in developing new materials and industrial processes. Its reactivity allows for various modifications that can enhance material performance in applications such as coatings and polymers.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Position 1 : Benzyl groups enhance lipophilicity and metabolic stability compared to methyl substituents .

- Position 3: Electron-withdrawing groups (e.g., cyanobenzylidene) or aromatic systems (e.g., quinoline) improve receptor binding and thermal stability .

Physical and Spectral Properties

Trends :

Biological Activity

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is a derivative of pyrrolidine-2,5-dione, which is structurally related to thalidomide. The compound features a benzyl group and a hydroxylated aniline moiety, which may contribute to its biological properties. Its molecular formula is with a molecular weight of 284.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways and targets:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, including carbonic anhydrase isoenzymes, which are crucial for maintaining acid-base balance and facilitating various physiological processes.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It exhibits potential in reducing inflammation markers in cellular models, possibly by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to increased apoptosis as evidenced by flow cytometry assays .

- Antioxidant Activity : In a comparative study with other pyrrolidine derivatives, this compound exhibited notable antioxidant activity measured through DPPH radical scavenging assays. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid .

- Anti-inflammatory Evaluation : A recent investigation assessed the anti-inflammatory potential using an animal model where the compound was administered prior to inducing inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Thalidomide | Immunomodulatory | Alters cytokine profiles |

| 1-(3,5-Dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione | Anticancer | Induces apoptosis |

| This compound | Antioxidant & Anti-inflammatory | Enzyme inhibition |

Q & A

Q. What are the optimized synthetic routes for 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of the pyrrolidine-2,5-dione core. Key steps include:

- Benzylation : Substitution at the pyrrolidine nitrogen using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 150°C for 20 hours) .

- Hydroxyanilino Group Introduction : Nucleophilic aromatic substitution or condensation reactions with N-hydroxyaniline derivatives. Ethanol/piperidine mixtures at 0–5°C are effective for analogous systems .

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 150°C, 20 h | ~93% (analogous systems) | Competing side reactions at elevated temperatures |

| Hydroxyanilino Addition | N-hydroxyaniline, ethanol/piperidine, 0–5°C | ~70–85% | Steric hindrance and regioselectivity |

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 3.3–3.3 ppm; carbonyl signals at δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

- X-ray Crystallography : Resolves stereochemistry and solid-state packing. For similar compounds, intramolecular hydrogen bonding between the hydroxyanilino group and carbonyl oxygen is observed .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Hydrolytic susceptibility at the pyrrolidine-dione ring under acidic (pH < 3) or alkaline (pH > 10) conditions. Monitor via HPLC at 25°C over 24 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmospheres to prevent oxidation of the hydroxyanilino group .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. ICReDD’s workflow integrates computed activation energies with experimental validation .

- Solvent Effects : COSMO-RS simulations predict solvation effects on reaction kinetics. For example, DMF stabilizes charged intermediates in benzylation steps .

Q. What methodologies are recommended for evaluating bioactivity, and how can contradictions in data be resolved?

Methodological Answer:

Q. How does the compound behave in solid-state vs. solution-phase reactions?

Methodological Answer:

- Solid-State Reactivity : Mechanochemical grinding with catalysts (e.g., KF/Al₂O₃) enhances regioselectivity in solvent-free conditions .

- Solution-Phase Dynamics : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, altering reaction pathways. Monitor via in-situ IR spectroscopy .

Q. What strategies optimize solvent selection for maximizing reactivity and minimizing side products?

Methodological Answer:

- Solvent Screening : Use a Hansen solubility parameter (HSP) matrix to identify solvents that dissolve reactants but precipitate products (e.g., ethyl acetate vs. water biphasic systems) .

- Green Chemistry Metrics : Compare E-factors (waste per product mass) for solvents like cyclopentyl methyl ether (CPME) vs. traditional DCM .

Q. How can advanced separation technologies isolate enantiomers or regioisomers of this compound?

Methodological Answer:

- Chiral Chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients. Resolution >1.5 achieved for analogous diones .

- Crystallization-Induced Resolution : Seed racemic mixtures with enantiopure crystals under controlled cooling rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.